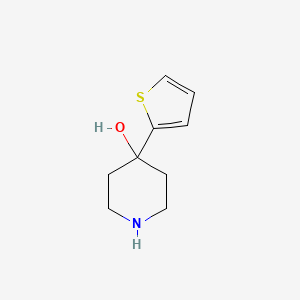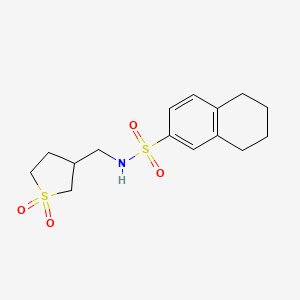
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified from previous lead optimization efforts .
Synthesis Analysis
The compound was synthesized by coupling a new ether-based scaffold with a novel sulfone-based head group . The synthesis process was part of an HTS campaign .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Novel sulfonamide derivatives, including structures related to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been studied for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These compounds demonstrate potent inhibition, highlighting their potential application in the development of therapeutic agents targeting carbonic anhydrase-associated disorders (Akbaba et al., 2014).
Thromboxane A2 Receptor Antagonism
Derivatives of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been explored for their potent, long-lasting antagonistic activity against thromboxane A2 prostanoid (TP) receptors. This research has led to the discovery of new molecules that offer reversible or irreversible inhibition of the TP receptor, suggesting their utility in developing antithrombotic therapies (Wang et al., 2014).
Synthetic Methodologies
Research into synthetic methodologies has included the development of novel approaches to tetrahydroisoquinolines, leveraging structures akin to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. These efforts aim to provide access to potential drug analogs, underscoring the importance of such scaffolds in the synthesis of compounds with therapeutic applications (Bunce, Cain, & Cooper, 2012).
Antimicrobial Activity
New tetrahydronaphthalene-sulfonamide derivatives have demonstrated significant antimicrobial activity. This research highlights the potential of these compounds as antimicrobial agents, offering a pathway for the development of new treatments for infections caused by Gram-positive, Gram-negative bacteria, and Candida Albicans (Mohamed et al., 2021).
Herbicidal Activity
Investigations into the herbicidal activity of optically active sulfonamide derivatives have revealed that certain isomers exhibit strong herbicidal properties. This research suggests the potential for developing novel herbicides based on the structure of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Hosokawa et al., 2001).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c17-21(18)8-7-12(11-21)10-16-22(19,20)15-6-5-13-3-1-2-4-14(13)9-15/h5-6,9,12,16H,1-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMWVFVCQVIEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833259.png)
![1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2833260.png)
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/no-structure.png)
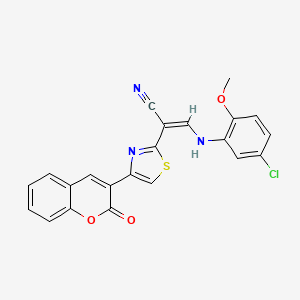

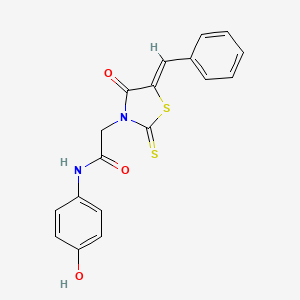
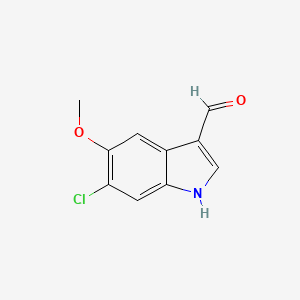
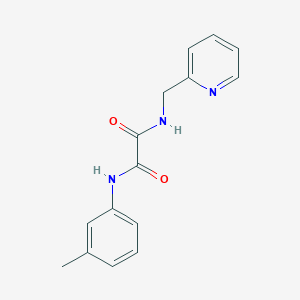
![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)
![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

